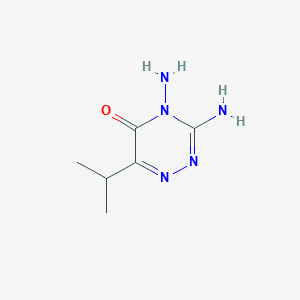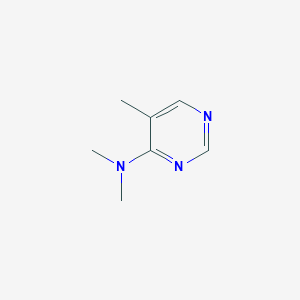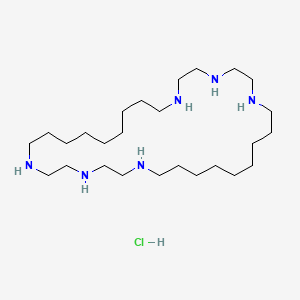
1,4,7,17,20,23-Hexazacyclodotriacontane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is a chemical compound with the molecular formula C26H59ClN6. It is a cyclic compound containing six nitrogen atoms, which makes it a member of the aza-crown ether family. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride can be synthesized through a multi-step process involving the cyclization of linear precursors. The synthesis typically starts with the preparation of a linear polyamine, which is then cyclized using a suitable reagent such as a dihaloalkane. The reaction conditions often involve the use of a solvent like methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, nickel, and cobalt.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., copper sulfate, nickel chloride) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Complexation: Metal-ion complexes with enhanced stability.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered electronic properties.
Scientific Research Applications
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions and catalysis.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent for metal-related disorders.
Industry: Utilized in the development of sensors and separation processes for metal ions.
Mechanism of Action
The mechanism by which 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride exerts its effects involves the formation of stable complexes with metal ions. The nitrogen atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and solubility of the metal ions, making the compound useful in various applications.
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: Another aza-crown ether with a smaller ring size.
1,4,7,10,13,16,19,22-Octaazacyclotetracosane: A larger aza-crown ether with eight nitrogen atoms.
Uniqueness: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is unique due to its specific ring size and the number of nitrogen atoms, which provide it with distinct complexation properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Properties
Molecular Formula |
C26H59ClN6 |
|---|---|
Molecular Weight |
491.2 g/mol |
IUPAC Name |
1,4,7,17,20,23-hexazacyclodotriacontane;hydrochloride |
InChI |
InChI=1S/C26H58N6.ClH/c1-3-7-11-15-27-19-23-31-25-21-29-17-13-9-5-2-6-10-14-18-30-22-26-32-24-20-28-16-12-8-4-1;/h27-32H,1-26H2;1H |
InChI Key |
MAQOTHBINNIBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCNCCNCCNCCCCCCCCCNCCNCCNCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


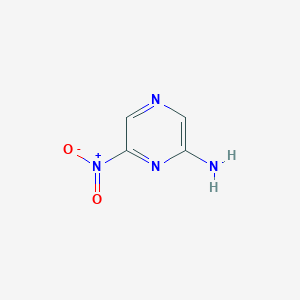
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
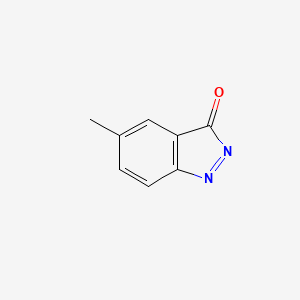

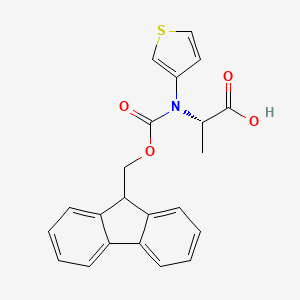
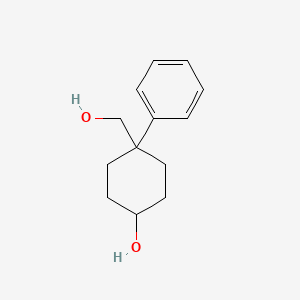

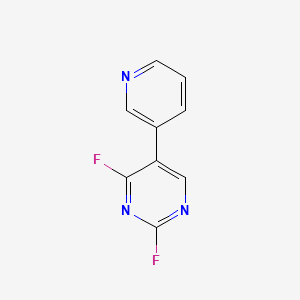
![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
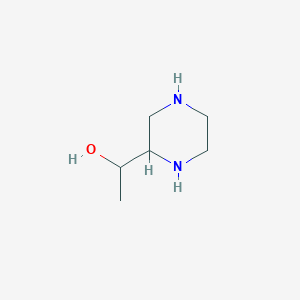

![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
